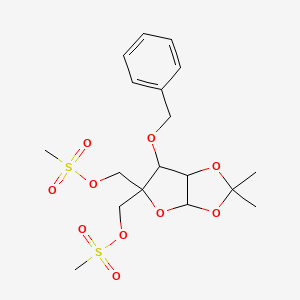

3-O-Benzyl4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-a-D-ribofuranose

Beschreibung

Core Structural Features

The compound adopts the α-D-ribofuranose scaffold, a five-membered oxolane ring with four chiral centers. The 1,2-O-isopropylidene group locks the sugar into a rigid C2-endo envelope conformation, stabilizing the furanose form and dictating the spatial orientation of substituents. Key substituents include:

- A benzyl ether at the 3-O position, providing steric bulk and orthogonal protection.

- A methanesulfonyloxymethyl group at the 4-C position, introducing a sulfonate ester-linked methylene bridge.

- A methanesulfonyl group at the 5-O position, enhancing electrophilicity at this site.

The α-anomeric configuration is confirmed by nuclear magnetic resonance (NMR) coupling constants (J1,2 ≈ 3.5–4.0 Hz), consistent with a cis relationship between the anomeric proton (H1) and H2. X-ray crystallography of related 1,2-O-isopropylidene-α-D-ribofuranose derivatives corroborates this conformation, showing planarity between C1 and C2 due to the fused bicyclic system.

Stereochemical Analysis

The stereochemistry at C3, C4, and C5 follows the D-ribose configuration:

- C3 : R configuration (benzyl group equatorial).

- C4 : S configuration (methanesulfonyloxymethyl group axial).

- C5 : R configuration (methanesulfonyl group equatorial).

The 4-C-methanesulfonyloxymethyl substituent introduces a quaternary center, imposing significant steric hindrance that influences reactivity at adjacent positions. Infrared (IR) spectroscopy reveals characteristic stretches for sulfonate esters (S=O at 1,350–1,170 cm⁻¹) and the isopropylidene moiety (C-O-C at 1,250–1,210 cm⁻¹).

Eigenschaften

IUPAC Name |

[2,2-dimethyl-5-(methylsulfonyloxymethyl)-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O10S2/c1-17(2)26-14-15(23-10-13-8-6-5-7-9-13)18(28-16(14)27-17,11-24-29(3,19)20)12-25-30(4,21)22/h5-9,14-16H,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPCZRIZHPZZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)(COS(=O)(=O)C)COS(=O)(=O)C)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the Intermediate: 3-O-Benzyl-4-(Hydroxymethyl)-1,2-O-Isopropylidene-α-D-Ribofuranose

Key Reaction Steps

The intermediate is synthesized via a formaldehyde-mediated hydroxymethylation of 1,2-O-isopropylidene-α-D-ribofuranose derivatives.

Procedure:

- Starting Material : 3-O-Benzyl-1,2-O-isopropylidene-α-D-ribofuranose (or analogues) is dissolved in 1,4-dioxane.

- Formaldehyde Addition : Aqueous formaldehyde (37%) is introduced under basic conditions (2 N NaOH) at 28–30°C for ~17 hours.

- Work-Up : The mixture is extracted with dichloromethane (DCM), washed with brine, and concentrated.

- Crystallization : The crude product is recrystallized from methyl tert-butyl ether (MTBE)/heptane to yield white crystals (75% yield).

Characterization Data:

Methanesulfonylation of the Intermediate

Reaction Conditions

The intermediate undergoes dual methanesulfonylation to introduce mesyl groups at the 4-C-hydroxymethyl and 5-O positions.

Procedure:

- Solvent System : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Triethylamine (TEA) or pyridine to scavenge HCl.

- Methanesulfonyl Chloride (MsCl) : Added dropwise at 0–5°C to minimize side reactions.

- Stoichiometry : 2.2 equivalents of MsCl per hydroxyl group to ensure complete conversion.

- Reaction Time : 12–24 hours under nitrogen atmosphere.

Example Protocol:

Purification and Characterization

Isolation Methods

Critical Parameters and Optimization

Yield Improvement Strategies

| Factor | Optimal Condition | Suboptimal Outcome |

|---|---|---|

| Temperature | 0°C during MsCl addition | Exothermic side reactions above 10°C |

| Solvent | Anhydrous DCM | Hydrolysis in polar solvents (e.g., THF) |

| Stoichiometry | 2.2 equiv MsCl | Incomplete sulfonylation with <2.0 equiv |

Analyse Chemischer Reaktionen

3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonyl groups can be substituted with nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.

Coupling Reactions: The compound can participate in coupling reactions with nucleobases to form nucleoside analogues.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions include various nucleoside analogues and modified carbohydrates .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 3-O-Benzyl-4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose involves several steps that modify the ribofuranose structure to enhance its bioactivity. Research has focused on creating derivatives of this compound, such as those with hydroxymethyl substitutions, which have shown promising pharmacological activities.

Key Studies on Synthesis

- Synthesis Techniques : Various synthetic routes have been developed to produce this compound and its derivatives. For instance, methods involving the use of methanesulfonyl chloride in the presence of ribofuranose derivatives have been reported to yield high-purity products suitable for biological testing .

- Characterization : The characterization of synthesized compounds typically involves NMR spectroscopy and mass spectrometry to confirm molecular structure and purity.

Biological Activities

Research indicates that derivatives of 3-O-Benzyl-4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose exhibit various biological activities, including anti-inflammatory and analgesic properties.

Pharmacological Studies

- Anti-inflammatory Effects : A study evaluated the pharmacological activities of several derivatives, revealing significant anti-inflammatory effects in vitro. These compounds were tested against inflammation markers and showed potential as therapeutic agents .

- Analgesic Properties : Some derivatives have also been assessed for their analgesic properties using pain models in laboratory settings. Results indicated a dose-dependent response, suggesting their potential utility in pain management therapies .

Anti-inflammatory Activity

A recent study synthesized a series of α-D-ribofuranose derivatives, including the target compound, and assessed their ability to inhibit pro-inflammatory cytokines in cell cultures. The results demonstrated that specific modifications enhanced their efficacy compared to standard anti-inflammatory drugs.

Analgesic Efficacy

Another investigation focused on the analgesic effects of these compounds using animal models. The study found that certain derivatives significantly reduced pain responses without causing notable side effects typically associated with conventional analgesics.

Wirkmechanismus

The mechanism of action of 3-O-Benzyl 4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose involves its incorporation into oligonucleotides, where it locks the sugar moiety into a specific conformation . This conformational restriction results in the preorganization of the oligonucleotide backbone, enhancing the stability and binding affinity of the resulting duplexes . The molecular targets and pathways involved include the Watson-Crick base pairing rules and the stabilization of nucleic acid duplexes .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 293751-01-6

- Molecular Formula : C₁₈H₂₆O₁₀S₂

- Molecular Weight : 466.53 g/mol

- Structural Features: Protecting Groups: 1,2-O-isopropylidene (rigidifies the furanose ring and enhances stability under acidic conditions ). Substituents:

- 3-O-Benzyl (enhances lipophilicity and steric bulk).

- 4-C-Methanesulfonyloxymethyl and 5-O-Methanesulfonyl (mesyl groups act as excellent leaving groups for nucleophilic substitution reactions) .

- Physical Properties : White or off-white crystalline powder, ≥98% purity, high stability under anhydrous conditions .

Synthetic Utility :

Primarily used as an intermediate in carbohydrate and nucleoside chemistry. The mesyl groups facilitate displacement reactions to introduce functional groups (e.g., amines, halides) at the 4-C and 5-O positions .

Comparison with Structurally Similar Compounds

3-O-Benzyl-4-C-(Hydroxymethyl)-1,2-O-Isopropylidene-α-D-Ribofuranose (CAS 63593-03-3)

- Key Differences :

- Lacks mesyl groups; contains a hydroxymethyl (-CH₂OH) group at 4-C and a hydroxyl (-OH) at 5-O.

- Reactivity : The hydroxyl groups are less reactive than mesyl groups, limiting its utility in nucleophilic substitutions. However, it serves as a precursor for introducing sulfonate esters or other derivatives .

- Pharmacological Activity : Derivatives of this compound exhibit anti-inflammatory and analgesic properties in vivo (e.g., compound 2a and 2b in ) .

| Parameter | Target Compound | CAS 63593-03-3 |

|---|---|---|

| 4-C Substituent | Mesyloxymethyl | Hydroxymethyl |

| 5-O Substituent | Mesyl | Hydroxyl |

| Synthetic Reactivity | High (leaving groups) | Moderate |

| Pharmacological Applications | Limited (intermediate) | Active (anti-inflammatory) |

4-(Methanesulfonyloxymethyl)-1,2-O-Diacetoxy-3,5-O-Dibenzyl-α-D-erythro-Pentofuranose (CAS 221229-65-8)

- Key Differences :

- 1,2-O-diacetate (labile under basic conditions) vs. 1,2-O-isopropylidene (stable under acidic/basic conditions).

- 3,5-O-dibenzyl (increases steric hindrance compared to 3-O-benzyl in the target compound) .

- Applications : The diacetate group allows selective deprotection, enabling stepwise functionalization.

| Parameter | Target Compound | CAS 221229-65-8 |

|---|---|---|

| 1,2-O Protection | Isopropylidene | Diacetate |

| Stability | High | Moderate |

| Functionalization Flexibility | Single-step | Multi-step |

1,2-Di-O-Acetyl-3-O-Benzyl-4-C-(Methanesulfonyloxymethyl)-5-O-Methanesulfonyl-D-Ribofuranose

- Key Differences: 1,2-O-acetyl groups (easily hydrolyzed under mild basic conditions) vs. isopropylidene in the target compound.

| Parameter | Target Compound | Di-O-Acetyl Derivative |

|---|---|---|

| 1,2-O Protection | Isopropylidene | Acetyl |

| Hydrolysis Stability | High | Low |

| Synthetic Applications | Long-term storage | Immediate reactions |

Functional and Pharmacological Comparisons

- Its mesyl groups enable efficient preparation of antiviral or antiretroviral nucleoside analogs .

- Hydroxymethyl Analog (CAS 63593-03-3) : Demonstrated anti-inflammatory and analgesic activities in vivo (e.g., 30% reduction in carrageenan-induced paw edema at 50 mg/kg) .

- 4-Methoxybenzyl Analogs: Compounds like 1,2-O-isopropylidine-3-O-(4-methoxybenzyl)-5-O-mesyl-4-C-mesyloxymethyl-α-D-ribofuranose (CAS 501012-17-5) show anti-inflammatory and antiviral properties, highlighting the impact of substituent modifications .

Biologische Aktivität

3-O-Benzyl-4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects.

- Molecular Formula : C18H26O10S2

- Molecular Weight : 466.53 g/mol

- CAS Number : 293751-01-6

- Appearance : White to off-white crystalline powder

Antiviral and Antimicrobial Properties

Research indicates that derivatives of α-D-ribofuranose, including the compound , exhibit significant antiviral and antimicrobial activities. A study highlighted the synthesis of various α-D-ribofuranose analogues that demonstrated potent antiviral effects against a range of viruses and bacteria. The modifications made to the ribofuranose structure enhance its interaction with biological targets, potentially increasing its efficacy as an antiviral agent .

Analgesic and Anti-inflammatory Effects

The compound has also been evaluated for its analgesic and anti-inflammatory properties. In vitro studies have shown that certain derivatives possess the ability to inhibit inflammatory pathways, thereby reducing pain and inflammation. For instance, compounds synthesized from α-D-ribofuranose have been reported to exhibit antinociceptive activity without significant side effects, making them promising candidates for pain management therapies .

Cytotoxicity Against Cancer Cells

Cytotoxic studies have revealed that 3-O-benzyl derivatives of ribofuranose can induce cell death in various cancer cell lines. The antiproliferative activity was assessed through standard assays, demonstrating that these compounds could inhibit the growth of tumor cells effectively. For example, one study reported that certain derivatives showed significant cytotoxicity against MCF-7 breast cancer cells with GI50 values comparable to established chemotherapeutics like 5-fluorouracil .

Case Studies

-

Case Study on Antiviral Activity :

- A series of experiments conducted on modified α-D-ribofuranose derivatives indicated their potential as antiviral agents. The compounds were tested against influenza virus strains and demonstrated a marked reduction in viral replication rates.

- Case Study on Cytotoxicity :

Summary of Findings

The biological activity of 3-O-Benzyl-4-C-(methanesulfonyloxymethyl)-5-O-methanesulfonyl-1,2-O-isopropylidene-α-D-ribofuranose is promising across multiple domains:

Q & A

Q. What are the established synthetic routes for preparing this compound, and what key intermediates are involved?

The compound is synthesized via sequential protection and sulfonylation steps. A common intermediate is 5-O-benzyl-2,3-O-isopropylidene-D-ribofuranose , which undergoes hydroxymethylation at the 4-C position using formaldehyde under basic conditions (K₂CO₃, methanol, 60°C, 2 days) . Subsequent methanesulfonylation at the 4-C and 5-O positions is achieved using methanesulfonyl chloride in anhydrous pyridine or dichloromethane. Critical intermediates include the 4-C-hydroxymethyl derivative and the bis-mesylated product , which require purification via column chromatography (e.g., CH₂Cl₂:MeOH 95:5) .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?

- ¹H/¹³C NMR : Key signals include isopropylidene protons (δ 1.3–1.5 ppm), benzyl CH₂ (δ 4.4–4.6 ppm), and mesyl groups (δ 3.0–3.1 ppm for CH₃SO₃). Anomeric protons (H-1) appear as singlets (δ 5.1–5.3 ppm) .

- Mass Spectrometry (ES+) : Molecular ion peaks (e.g., m/z 349 [MH⁺]) confirm molecular weight .

- TLC : Monitoring reaction progress using solvent systems like pentane:ether (2:1) or chloroform:methanol (9:1) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a precursor for modified nucleosides , antiviral agents , and sugar-based enzyme inhibitors . For example, derivatives like 5'-O-mesyl intermediates are used to synthesize fluorinated ribofuranoses for probing enzyme mechanisms .

Advanced Research Questions

Q. How can researchers address the formation of isomeric byproducts during methanesulfonylation?

Competing sulfonylation at adjacent hydroxyl groups often generates regioisomers. Strategies include:

- Temperature Control : Lower temperatures (−20°C) favor selective mesylation at the 5-O position .

- Protecting Group Tuning : Use of bulky groups (e.g., pivaloyl at 1-O) directs reactivity to the 4-C position .

- Chromatographic Resolution : Repeated column chromatography (e.g., silica gel, CH₂Cl₂:MeOH gradients) separates isomers .

Q. What strategies optimize regioselective functionalization at the 4-C position?

- Aldol-Cannizaro Reaction : Oxidative hydroxymethylation using formaldehyde and K₂CO₃ introduces the 4-C-hydroxymethyl group without disrupting the isopropylidene protection .

- Directed Deprotection : Selective cleavage of 5,6-O-isopropylidene (via acetic acid hydrolysis) prior to periodate oxidation ensures precise functionalization .

Q. How can enzymatic methods resolve challenges in separating ribo/xylo epimers?

Epimeric mixtures (e.g., ribo/xylo configurations at C-3) are common in hydroxymethylation reactions. Lipase-catalyzed acetylation selectively modifies the ribo isomer, enabling separation via silica gel chromatography .

Q. What analytical approaches resolve contradictions in stereochemical assignments?

Discrepancies in NMR-based stereochemical analysis are resolved via:

- X-ray Crystallography : Definitive confirmation of absolute configuration using single crystals (e.g., fluffy needles from toluene recrystallization) .

- NOE Experiments : Nuclear Overhauser effects between H-1 and H-3/H-4 protons validate furanose ring conformation .

Q. How do reaction conditions influence the stability of the isopropylidene protecting group?

- Acid Sensitivity : Isopropylidene groups are labile under strong acidic conditions (e.g., HCl/MeOH). Stability is maintained in neutral/basic media (pH >7) during sulfonylation .

- Thermal Stability : Prolonged heating (>60°C) in polar solvents (e.g., DMF) may cleave the protecting group, necessitating strict temperature control .

Data Contradiction Analysis

Q. Why do yields vary significantly in the final mesylation step across studies?

Variations arise from:

- Moisture Sensitivity : Traces of water hydrolyze mesyl chlorides, reducing efficiency. Anhydrous conditions (molecular sieves, N₂ atmosphere) improve consistency .

- Substrate Purity : Impurities in the 4-C-hydroxymethyl intermediate (e.g., residual formaldehyde) compete with mesylation. Pre-purification via recrystallization is critical .

Q. How can researchers reconcile conflicting reports on the compound’s solubility?

Solubility discrepancies (e.g., in ethanol vs. water) stem from:

- Crystallinity vs. Amorphous Forms : Highly crystalline batches exhibit lower solubility in apolar solvents. Amorphous forms (generated via rapid precipitation) dissolve more readily .

- Hydration State : Anhydrous vs. monohydrate forms alter solubility profiles, necessitating Karl Fischer titration for water content analysis .

Methodological Recommendations

- Reaction Optimization : Use design of experiments (DoE) to map the effects of temperature, solvent polarity, and reagent stoichiometry on yield .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and high-resolution mass spectrometry .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.